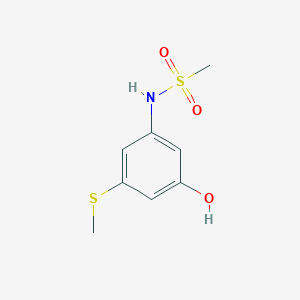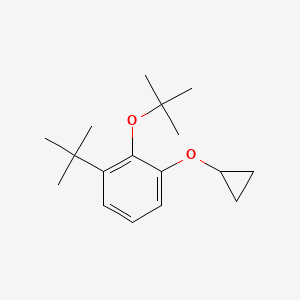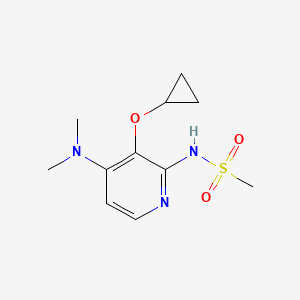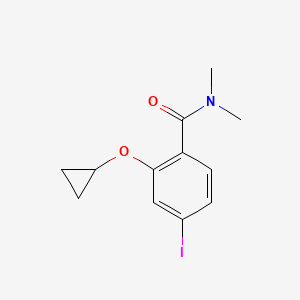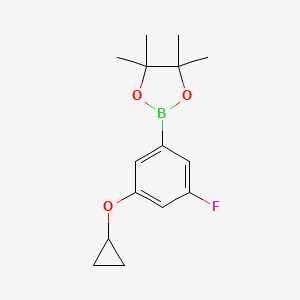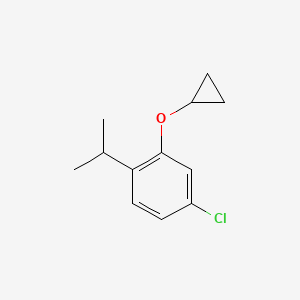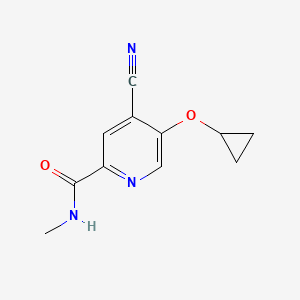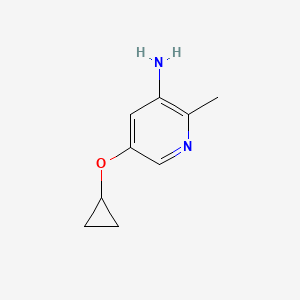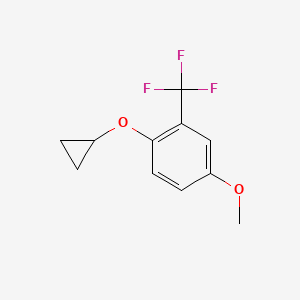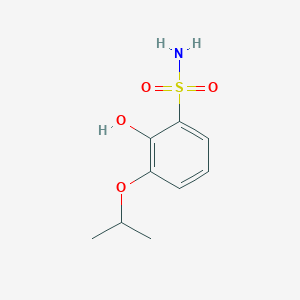
3-Cyclopropoxy-5-methoxy-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-methoxy-2-nitropyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the third position, a methoxy group at the fifth position, and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-methoxy-2-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of cyclopropoxy and methoxy groups. One common method includes:
Nitration: Starting with a pyridine derivative, nitration is carried out using nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Methoxylation: The methoxy group is introduced via a similar nucleophilic substitution reaction using methanol and a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Methanol or cyclopropyl alcohol with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Reduction: 3-Cyclopropoxy-5-methoxy-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-Cyclopropoxy-5-methoxy-2-pyridinecarboxylic acid.
Scientific Research Applications
3-Cyclopropoxy-5-methoxy-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methoxy-2-nitropyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclopropoxy and methoxy groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Methoxy-2-nitropyridine: Lacks the cyclopropoxy group, which may result in different chemical reactivity and biological activity.
3-Cyclopropoxy-2-nitropyridine: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
5-Methoxy-2-nitropyridine: Lacks the cyclopropoxy group, potentially altering its chemical and biological properties.
Uniqueness: 3-Cyclopropoxy-5-methoxy-2-nitropyridine is unique due to the presence of both cyclopropoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups may enhance its potential as a versatile intermediate in chemical synthesis and as a lead compound in drug discovery.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methoxy-2-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-14-7-4-8(15-6-2-3-6)9(10-5-7)11(12)13/h4-6H,2-3H2,1H3 |
InChI Key |
UJZJUTUELNCFBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



